molecular formula C18H17FN2OS B11535750 N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11535750
M. Wt: 328.4 g/mol
InChI Key: JFMBNHIUTOBXLG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities.

    Aryl Substituted Thiazoles: Compounds with similar aryl substitutions, such as 4-(4-methoxyphenyl)thiazole.

Uniqueness

N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of substituents on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17FN2OS/c1-11-4-6-14(8-12(11)2)20-18-21-16(10-23-18)13-5-7-17(22-3)15(19)9-13/h4-10H,1-3H3,(H,20,21)

InChI Key

JFMBNHIUTOBXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)F)C

Origin of Product

United States

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